

Application Notes & Protocols for Atomic Layer Deposition of Gallium Oxide (Ga₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gallium trifluoride	
Cat. No.:	B1198137	Get Quote

Topic: Gallium Halide Precursors for Atomic Layer Deposition of Ga₂O₃

A Note on **Gallium Trifluoride** (GaF₃) as a Precursor: While **gallium trifluoride** (GaF₃) is mentioned in chemical literature as a potential precursor for the synthesis of gallium oxide (Ga₂O₃), detailed experimental protocols and quantitative data for its use in Atomic Layer Deposition (ALD) are not readily available in peer-reviewed scientific publications. Its primary documented role in this context is in Atomic Layer Etching (ALE), where a Ga₂O₃ surface is converted to GaF₃ using a fluorine source (like HF) before being removed.

Given the limited availability of specific data for a GaF₃-based ALD process, this document provides detailed application notes and protocols for a well-documented alternative halide precursor: Gallium Iodide (GaI₃). The use of GaI₃ with ozone (O₃) provides a robust, thermally driven ALD process for high-quality Ga₂O₃ thin films.

Application Note: Atomic Layer Deposition of Gallium Oxide (Ga₂O₃) using Gallium Iodide (Gal₃) and Ozone (O₃)

This application note details the use of Gallium Iodide (Gal_3) and Ozone (O_3) for the atomic layer deposition of high-quality gallium oxide (Ga_2O_3) thin films. This halide-based chemistry offers a viable alternative to more common organometallic precursors, enabling the growth of crystalline Ga_2O_3 films with low impurity levels at a wide range of temperatures.



The process relies on the self-limiting surface reactions of Gal₃ and O₃, which allows for precise, sub-nanometer thickness control and excellent conformality on complex topographies. The resulting Ga₂O₃ films are suitable for a variety of applications in power electronics, deep-UV photodetectors, and as dielectric layers in transistors.

Key Process Advantages:

- Wide Deposition Window: The process is effective over a broad temperature range, from 150°C to 550°C.[1][2]
- Low Impurity Content: The resulting films exhibit very low levels of iodine contamination, particularly at higher deposition temperatures (≤0.01 at.% at ≥350°C).[1][3]
- Crystalline Phase Control: Depending on the substrate and deposition temperature, different crystalline phases of Ga₂O₃ can be achieved directly during deposition. Amorphous films are typically formed at lower temperatures (150–234°C), while crystalline κ-Ga₂O₃ and α-Ga₂O₃ can be grown at higher temperatures.[1][4]
- High-Density Films: The process yields dense Ga₂O₃ films, with densities approaching that
 of bulk material, especially for the crystalline phases.[1]

Material Properties:

The properties of the deposited Ga_2O_3 films are highly dependent on the deposition temperature and the substrate used. Amorphous films grown at lower temperatures exhibit lower density and refractive indices compared to their crystalline counterparts grown at higher temperatures. The use of a seed layer, such as α -Cr₂O₃, can promote the growth of specific polymorphs like α -Ga₂O₃.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Gal₃/O₃ ALD process for Ga₂O₃.

Table 1: Deposition Parameters and Growth Characteristics



Parameter	Value	Conditions / Notes	Source
Precursor	Gallium lodide (Gal₃)	99% purity	[2]
Co-reactant	Ozone (O₃)	Concentration: 220– 250 g/m³	[2]
Gal₃ Source Temp.	₃ Source Temp. 128–131 °C		[2]
Substrate Temp. (TG)	150–550 °C	Wide ALD window	[1][2]
Growth Per Cycle (GPC) 0.05–0.17 nm/cycle		Decreases with increasing temperature	[1]

| Substrates | Si(100), amorphous SiO2, α -Cr2O3/Si | Film properties are substrate-dependent | [1][3][4] |

Table 2: Resulting Ga₂O₃ Film Properties vs. Deposition Temperature

Depositi on Temp. (°C)	Film Phase on Si(100)	GPC (nm/cyc le)	Film Density (g/cm³)	lodine Impurity (at. %)	Refracti ve Index (@633 nm)	Optical Bandga p (eV, direct)	Source
150	Amorph ous	0.17	5.2-5.3	≤3.2	1.86 ± 0.03	4.96	[1][4]
200	Amorpho us	~0.15	5.2–5.3	~1.5	1.86 ± 0.03	4.96	[3][4]
350	Amorpho us	~0.10	-	≤0.04	1.86 ± 0.03	4.96	[1][4]
450	к-Ga ₂ O ₃	0.05– 0.09	5.9–6.1	≤0.01	1.96 ± 0.03	5.22– 5.28	[1][3][4]

 $\mid 550 \mid \kappa\text{-}Ga_2O_3 \mid 0.05-0.09 \mid 5.9-6.1 \mid \leq 0.01 \mid 1.96 \pm 0.03 \mid 5.22-5.28 \mid [1][3][4] \mid$



Table 3: Properties of α-Ga₂O₃ on α-Cr₂O₃ Seed Layer

Depositi on Film Temp. Phase (°C)	GPC (nm/cyc le)	Film Density (g/cm³)	lodine Impurity (at. %)	Refracti ve Index (@633 nm)	Optical Bandga p (eV, direct)	Source
-----------------------------------	-----------------------	----------------------------	-------------------------------	--------------------------------------	--	--------

| 275–550 | α -Ga₂O₃ | Higher than on Si | 6.3–6.4 | ≤0.01 (at ≥350°C) | 2.01 ± 0.02 | 5.28 |[1][4] |

Experimental ProtocolsSubstrate Preparation

- Substrates: Silicon (100) and amorphous SiO₂ are commonly used. For targeted growth of α-Ga₂O₃, an α-Cr₂O₃ seed layer (0.7 to 9 nm thick) can be pre-deposited on the substrate via ALD.[1][3]
- Cleaning: Substrates should be cleaned using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) followed by drying with an inert gas (e.g., N₂). A final surface preparation step, such as a UV/ozone clean or an HF dip for silicon, can be performed to ensure a pristine surface for deposition.

ALD System Configuration

- Reactor: A low-pressure, flow-type ALD reactor is suitable for this process.[3]
- Precursor Delivery:
 - Gal₃ is a solid precursor and must be heated in a bubbler to 128–131°C to generate sufficient vapor pressure.[2] The delivery lines should also be heated to prevent condensation.
 - Ozone is generated from high-purity O₂ (99.999%) using an ozone generator.
- Carrier Gas: High-purity nitrogen (99.999%) is used as both a carrier gas for the precursors and as a purge gas.[2]



Atomic Layer Deposition Protocol for Ga₂O₃

The ALD process consists of a sequence of four steps, which constitutes one ALD cycle. This cycle is repeated to achieve the desired film thickness.

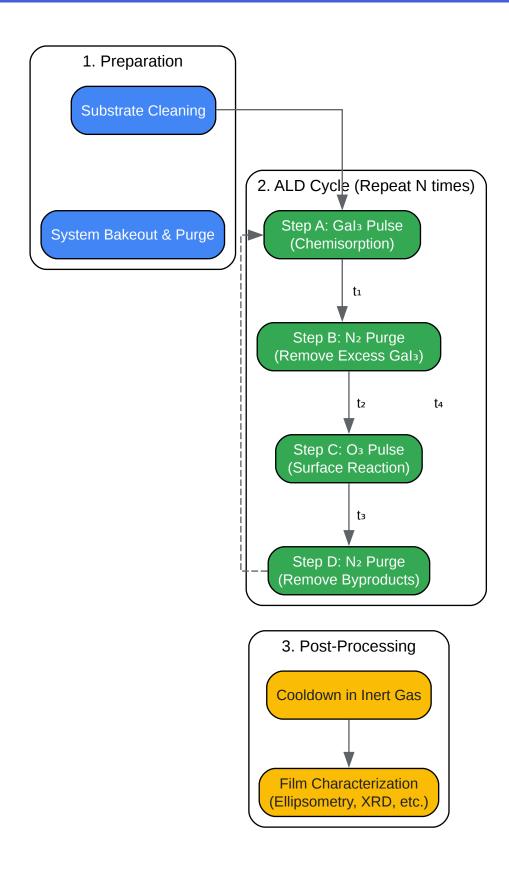
- Step 1: Gal₃ Pulse
 - Introduce Gal₃ vapor into the reactor chamber.
 - The Gal₃ molecules chemisorb onto the substrate surface.
 - Typical Pulse Time: 2-4 seconds (must be optimized for reactor geometry and precursor saturation).
- Step 2: N₂ Purge
 - Stop the Gal₃ flow and purge the chamber with N₂ gas.
 - This step removes any unreacted Gal₃ molecules and gaseous byproducts from the chamber.
 - Typical Purge Time: 5-10 seconds.
- Step 3: O₃ Pulse
 - Introduce O₃ into the chamber.
 - The ozone reacts with the surface-adsorbed gallium species, forming Ga₂O₃ and volatile iodine-containing byproducts.
 - Typical Pulse Time: 2-5 seconds.
- Step 4: N₂ Purge
 - Stop the O₃ flow and purge the chamber again with N₂ gas.
 - This removes any unreacted O₃ and byproducts, preparing the surface for the next cycle.
 - Typical Purge Time: 5-10 seconds.



• Cycle Repetition: Repeat the four-step cycle until the target film thickness is reached. The thickness can be monitored in-situ (e.g., with ellipsometry) or calculated based on the calibrated growth-per-cycle (GPC).

Visualizations Experimental Workflow



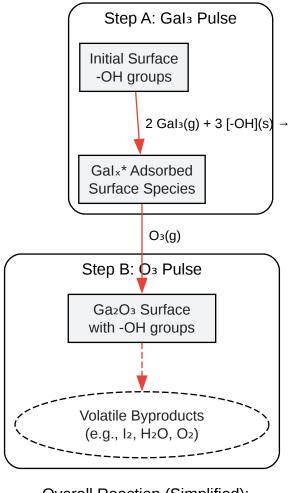


Click to download full resolution via product page

Caption: ALD experimental workflow for Ga₂O₃ deposition.



Proposed Chemical Reaction Mechanism



Overall Reaction (Simplified): $2 \text{ Gal}_3(g) + 3 \text{ O}_3(g) \rightarrow \text{ Ga}_2\text{O}_3(s) + 3 \text{ I}_2(g) + 3 \text{ O}_2(g)$

Click to download full resolution via product page

Caption: Proposed surface reaction mechanism for Ga₂O₃ ALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optical properties of Ga 2 O 3 thin films grown by atomic layer deposition using Gal 3 and O 3 as precursors - Journal of Materials Chemistry C (RSC Publishing)
 DOI:10.1039/D4TC01846J [pubs.rsc.org]
- 4. Optical properties of Ga2O3 thin films grown by atomic layer deposition using Gal3 and O3 as precursors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes & Protocols for Atomic Layer Deposition of Gallium Oxide (Ga₂O₃)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com